![molecular formula C14H23N5O B11847908 2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol CAS No. 76781-43-6](/img/structure/B11847908.png)
2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a piperazine ring and a quinazoline moiety, which are linked through an aminoethanol chain. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol typically involves multiple steps. One common method starts with the preparation of quinazoline derivatives, which are then functionalized to introduce the piperazine ring and the aminoethanol chain. The key steps include:
Formation of Quinazoline Core: The quinazoline core can be synthesized from 2-amino benzoic acid and N,N-dimethylformamide, followed by cyclization to form quinazolin-2,4-diol.
Functionalization: The quinazoline core is further functionalized by introducing a chlorine atom at the fourth position, which is then substituted with 2-aminoethanol.
Introduction of Piperazine Ring: The final step involves the substitution of the chlorine atom at the second position of the quinazoline ring with a piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)quinazoline: Similar structure but lacks the aminoethanol chain.
4-(Piperazin-1-yl)quinazoline: Similar structure but with different substitution patterns on the quinazoline ring.
2-(Piperazin-1-yl)naphthoquinone: Contains a naphthoquinone moiety instead of a quinazoline ring.
Uniqueness
2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol is unique due to the presence of both a piperazine ring and a quinazoline moiety, linked through an aminoethanol chain. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
76781-43-6 |
|---|---|
分子式 |
C14H23N5O |
分子量 |
277.37 g/mol |
IUPAC名 |
2-[(2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c20-10-7-16-13-11-3-1-2-4-12(11)17-14(18-13)19-8-5-15-6-9-19/h15,20H,1-10H2,(H,16,17,18) |
InChIキー |
QGHBHEZGDBRQIM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




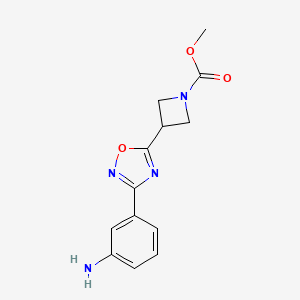
![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)
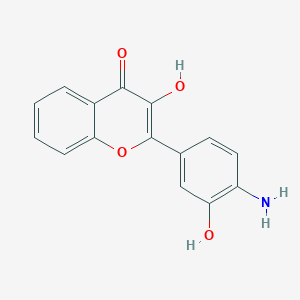
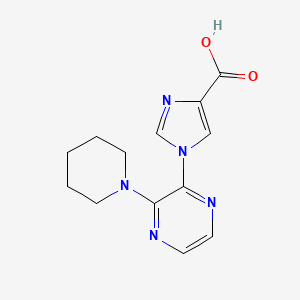



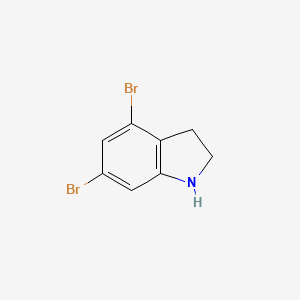
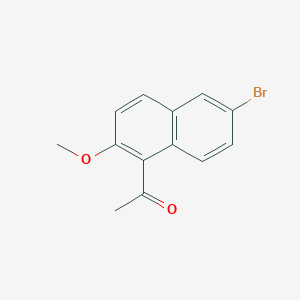
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
